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Compound of Interest

Compound Name: DM1-SMe

Cat. No.: B607150

In the landscape of potent cytotoxic agents for cancer therapy, both DM1-SMe and its parent
compound, maytansine, stand out as significant microtubule inhibitors. While sharing a
common mechanism of action, studies reveal nuances in their cytotoxic potency, with the
synthetic derivative DM1-SMe often demonstrating superior efficacy. This guide provides a
comparative analysis of their cytotoxicity, supported by experimental data and detailed
methodologies.

Cytotoxicity Profile: A Quantitative Comparison

DM1-SMe, a synthetic derivative of maytansine, generally exhibits greater cytotoxicity than its
parent compound.[1] This increased potency is a key factor in its selection as a payload for
antibody-drug conjugates (ADCSs). The half-maximal inhibitory concentration (IC50) for mitotic
arrest by DM1-SMe was found to be 330 pM, whereas for maytansine it was 710 pM.[1] Both
compounds effectively arrest cells at the G2-M transition, with comparable IC50 values of 340
pM for DM1-SMe and 310 pM for maytansine.[1]

One study indicated that DM1-SMe is approximately 3 to 10-fold more potent than maytansine,
with IC50 values in the range of 0.003 to 0.01 nM across a panel of human tumor cell lines.
Another source suggests that derivatives of maytansine can be 100- to 1000-fold more
cytotoxic than some current anticancer drugs.[1]
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Compound Parameter Value Cell Line Reference
IC50 (Mitotic
DM1-SMe 330 pM MCF7 [1]
Arrest)
_ IC50 (Mitotic
Maytansine 710 pM MCF7 [1]
Arrest)
IC50 (G2-M
DM1-SMe 340 pM MCF7 [1]
Arrest)
_ IC50 (G2-M
Maytansine 310 pM MCF7 [1]
Arrest)

Panel of human
DM1-SMe IC50 Range 0.003-0.01 nM ]
tumor cell lines

Mechanism of Action: Microtubule Disruption

Both DM1-SMe and maytansine exert their cytotoxic effects by disrupting microtubule
dynamics, which are essential for cell division.[2][3][4] They bind to tubulin, the protein subunit
of microtubules, at or near the vinca alkaloid binding site, which inhibits the assembly of
microtubules.[3][5][6] This interference with microtubule polymerization leads to mitotic arrest
and ultimately, apoptosis (programmed cell death).[2][7]

Specifically, these maytansinoids suppress the dynamic instability of microtubules by inhibiting
both their growth and shortening rates.[1] DM1-SMe has been shown to bind to the tips of
microtubules, effectively "poisoning” them and preventing their normal function.[1] While both
compounds suppress microtubule dynamics, DM1-SMe has been reported to have a stronger
suppressive effect than maytansine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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